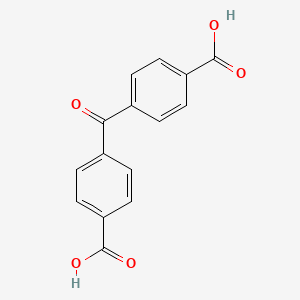

4,4'-Carbonyldibenzoic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-carboxybenzoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c16-13(9-1-5-11(6-2-9)14(17)18)10-3-7-12(8-4-10)15(19)20/h1-8H,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFEWXDOYPCWFHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343601 | |

| Record name | 4,4'-Carbonyldibenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

964-68-1 | |

| Record name | 4,4'-Carbonyldibenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzophenone-4,4'-dicarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,4'-Carbonyldibenzoic Acid: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,4'-Carbonyldibenzoic Acid, a key organic compound utilized in advanced materials science and as a versatile building block in organic synthesis. This document details its chemical and structural properties, experimental protocols for its synthesis and analysis, and its significant role, particularly in the development of Metal-Organic Frameworks (MOFs).

Chemical and Structural Properties

This compound, also known as Benzophenone-4,4'-dicarboxylic acid, is an aromatic dicarboxylic acid featuring a central carbonyl group that links two benzoic acid moieties.[1] This V-shaped geometry is a key structural feature that influences the architecture of coordination polymers and MOFs.[2]

Physical and Chemical Data

The fundamental physicochemical properties of this compound are summarized below for quick reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₀O₅ | [1][3] |

| Molecular Weight | 270.24 g/mol | [2][3][4] |

| Appearance | White to light yellow powder/crystal | [3][5] |

| Melting Point | >365°C | [3] |

| Boiling Point | 534.5°C at 760 mmHg (estimate) | [6] |

| Density | 1.403 g/cm³ (estimate) | [6] |

| pKa | 3.37 ± 0.10 (Predicted) | [3] |

| Storage | Sealed in dry, room temperature conditions | [3][7] |

Structural Identifiers

Precise identification of chemical compounds is critical in research and development. The following table lists the key structural identifiers for this compound.

| Identifier | Value | Reference(s) |

| IUPAC Name | 4-(4-carboxybenzoyl)benzoic acid | [1] |

| Synonyms | Benzophenone-4,4'-dicarboxylic acid, 4,4'-Dicarboxybenzophenone | [1][3] |

| CAS Number | 964-68-1 | [2][3] |

| InChI | 1S/C15H10O5/c16-13(9-1-5-11(6-2-9)14(17)18)10-3-7-12(8-4-10)15(19)20/h1-8H,(H,17,18)(H,19,20) | [1][7] |

| InChIKey | LFEWXDOYPCWFHR-UHFFFAOYSA-N | [1][2][7] |

| SMILES | C(C1=CC=C(C=C1)C(O)=O)(C1=CC=C(C=C1)C(O)=O)=O | [3] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of this compound are essential for its practical application in a laboratory setting.

Synthesis Methodologies

The synthesis of this compound can be achieved through several established routes. The most common methods involve the oxidation of a diarylmethane precursor or Friedel-Crafts acylation.

Method 1: Oxidation of 4,4'-Dimethyldiphenylmethane

This is a robust and frequently cited method for producing high-purity this compound. The process involves two main stages: synthesis of the precursor followed by its oxidation.

-

Step 1: Synthesis of 4,4'-Dimethyldiphenylmethane (Precursor)

-

Reaction Setup: In a reaction vessel equipped with a stirrer and a reflux condenser, add toluene, which acts as both reactant and solvent.

-

Catalyst Addition: Introduce a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

-

Alkylation: Slowly add a methylene source, like formaldehyde or dichloromethane, to the reaction mixture.[2] The reaction proceeds as a Friedel-Crafts alkylation.[2]

-

Work-up: After the reaction is complete, the mixture is quenched, typically with an acid solution, and the organic layer is separated, washed, dried, and the solvent is evaporated to yield crude 4,4'-dimethyldiphenylmethane.

-

-

Step 2: Oxidation to this compound

-

Reaction Setup: Dissolve the synthesized 4,4'-dimethyldiphenylmethane in a suitable solvent.

-

Oxidation: Add a strong oxidizing agent, such as potassium permanganate (KMnO₄) or nitric acid (HNO₃), to the solution.[2] The mixture is typically heated to drive the oxidation of the methyl groups to carboxylic acid groups.

-

Isolation: Upon completion, the reaction mixture is cooled. The product is isolated by acidification, which precipitates the dicarboxylic acid.

-

Purification: The crude product is collected via filtration, washed with water, and then subjected to purification.

-

Method 2: Friedel-Crafts Acylation

This alternative pathway can be adapted for the synthesis of this compound.[2]

-

Reaction Setup: Charge a reaction vessel with a suitable solvent and a Lewis acid catalyst (e.g., AlCl₃).

-

Acylation: React an appropriately substituted benzoyl chloride derivative with a substituted benzene ring. For instance, 4-fluorobenzoyl chloride can be reacted with fluorobenzene in a reaction that can be adapted for this synthesis.[2]

-

Hydrolysis & Work-up: The intermediate product is then hydrolyzed to yield the final dicarboxylic acid, followed by standard isolation and purification procedures.

Purification Protocol: Recrystallization

High purity is often required for applications such as MOF synthesis. Recrystallization is a standard and effective purification technique.

-

Dissolution: Dissolve the crude this compound in a minimum amount of a suitable hot solvent. A patent for a similar compound, 4,4'-biphenyldicarboxylic acid, specifies absolute methanol as a recrystallization solvent.[8]

-

Decolorization: If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

-

Crystallization: Allow the hot, clear solution to cool slowly and undisturbed. Crystals of the purified compound will form.

-

Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization

The structure and purity of the synthesized this compound are confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. Due to the symmetry of the molecule, two sets of doublets corresponding to the protons on the two benzene rings would be anticipated. The acidic protons of the carboxyl groups will typically appear as a broad singlet at a very downfield chemical shift (>10 ppm), though this signal can sometimes be exchanged with residual water in the solvent.[9][10]

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon (~190-200 ppm), the carboxyl carbons (~165-175 ppm), and several signals for the aromatic carbons in the 120-140 ppm region.[9][10]

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum provides confirmation of the key functional groups.[11]

-

A very broad absorption band is expected in the range of ~3300 to 2500 cm⁻¹ , which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer.[11][12]

-

A strong, sharp peak corresponding to the C=O (carbonyl) stretching vibration will appear around 1700-1680 cm⁻¹ .[11][12]

-

The C-O stretching vibration of the carboxylic acid group will be visible in the ~1320 to 1210 cm⁻¹ region.[11][12]

-

Aromatic C=C stretching vibrations will appear in the ~1600 to 1450 cm⁻¹ region.[12]

-

Key Applications and Significance

This compound is a cornerstone linker molecule in materials chemistry and holds potential as a scaffold in medicinal chemistry.

Metal-Organic Frameworks (MOFs)

The primary application of this compound is in the construction of MOFs. Dicarboxylic acids are fundamental linkers in creating these highly porous materials.[2]

-

Structural Role: The molecule's V-shaped geometry and rigid aromatic backbone are crucial for forming robust, porous frameworks with high thermal and chemical stability.[2] This shape allows for the creation of more complex and diverse network topologies compared to linear linkers.[2]

-

Tunable Properties: The central ketone group offers a site for potential post-synthetic modification, allowing for the fine-tuning of the MOF's properties for specific applications.[2]

-

Applications of Resulting MOFs: MOFs built from this linker show significant promise in areas such as gas storage, chemical separations, and heterogeneous catalysis due to their high porosity and large surface areas.[2]

Drug Development and Organic Synthesis

While its role in MOFs is well-established, the structural motifs within this compound are relevant to drug development. Benzoic acid derivatives are common building blocks in the synthesis of active pharmaceutical ingredients (APIs).[13][14][15] The rigid benzophenone core can serve as a scaffold for designing novel therapeutic agents, such as inhibitors for specific enzymes.[16] Its functional groups allow for a variety of chemical modifications, making it a versatile intermediate in complex organic syntheses.[13][14]

Visualized Workflows and Relationships

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Synthetic pathway for this compound.

Caption: Role of this compound in MOF formation.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 964-68-1 | Benchchem [benchchem.com]

- 3. BENZOPHENONE-4,4'-DICARBOXYLIC ACID | 964-68-1 [chemicalbook.com]

- 4. Benzophenone-4,4'-dicarboxylic Acid | C15H10O5 | CID 590830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzophenone-4,4'-dicarboxylic Acid | 964-68-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. henankerui.lookchem.com [henankerui.lookchem.com]

- 7. This compound | 964-68-1 [sigmaaldrich.com]

- 8. CN103483186A - Synthesis method for 4,4'-biphenyldicarboxylic acid - Google Patents [patents.google.com]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. chemimpex.com [chemimpex.com]

- 14. nbinno.com [nbinno.com]

- 15. mdpi.com [mdpi.com]

- 16. Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

a complete list of the physical and chemical properties of 4,4'-Carbonyldibenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Carbonyldibenzoic acid, also known as benzophenone-4,4'-dicarboxylic acid, is a versatile organic compound with significant applications in materials science and medicinal chemistry. Its rigid, V-shaped structure, a consequence of the central carbonyl group, makes it an excellent building block, or "linker," for the construction of Metal-Organic Frameworks (MOFs). These frameworks are highly porous materials with potential uses in gas storage, separation, and catalysis. In the realm of drug development, the benzophenone scaffold is a common motif in various bioactive molecules, and dicarboxylic acids like this one can be used to synthesize novel pharmaceutical agents and drug delivery systems. This guide provides a comprehensive overview of the physical and chemical properties of this compound, complete with experimental protocols and logical diagrams to aid in its application and study.

Chemical and Physical Properties

This section details the key physical and chemical identifiers and properties of this compound. The data presented is a compilation from various sources and includes both experimental and predicted values.

Identifiers

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | Benzophenone-4,4'-dicarboxylic acid, 4,4'-Dicarboxybenzophenone |

| CAS Number | 964-68-1[1] |

| Molecular Formula | C₁₅H₁₀O₅[1] |

| Molecular Weight | 270.24 g/mol |

Physical Properties

A summary of the key physical properties of this compound is provided below. It is important to note that some of these values are estimates and may vary depending on the experimental conditions.

| Property | Value | Source |

| Melting Point | ~365 °C | Experimental (approximate) |

| Boiling Point | ~373.35 °C | Estimated |

| Density | ~1.328 g/cm³ | Estimated |

| pKa | ~3.37 | Predicted |

| Appearance | White to light yellow solid/powder | Experimental |

Solubility

Spectral Data

The following sections provide an overview of the expected spectral characteristics of this compound based on the analysis of similar compounds.

¹H NMR Spectroscopy

In a suitable deuterated solvent such as DMSO-d₆, the ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons. Due to the symmetry of the molecule, two distinct signals are anticipated for the aromatic protons on each benzene ring. The protons ortho to the carboxylic acid group and those ortho to the carbonyl group will have different chemical shifts. The carboxylic acid protons will appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Key expected signals include:

-

A signal for the carbonyl carbon of the ketone group, typically in the range of 190-200 ppm.

-

A signal for the carboxylic acid carbonyl carbons, generally found between 165-185 ppm.

-

Several signals in the aromatic region (120-150 ppm) corresponding to the different carbon environments in the benzene rings.

FT-IR Spectroscopy

The FT-IR spectrum is a valuable tool for identifying the functional groups present in this compound. Characteristic absorption bands include:

-

A broad O-H stretching vibration from the carboxylic acid groups, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretching vibration from the ketone group, expected around 1650 cm⁻¹.

-

A strong C=O stretching vibration from the carboxylic acid groups, typically around 1700-1725 cm⁻¹.

-

C-O stretching and O-H bending vibrations associated with the carboxylic acid groups.

-

C=C stretching vibrations from the aromatic rings in the 1400-1600 cm⁻¹ region.

Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to the molecular weight of the compound (270.24). Common fragmentation patterns for aromatic carboxylic acids involve the loss of -OH (M-17), -COOH (M-45), and cleavage of the bonds adjacent to the carbonyl group.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the determination of some of its key physical properties.

Synthesis of this compound

One common method for the synthesis of this compound is through a Friedel-Crafts acylation reaction.

Reaction: Friedel-Crafts Acylation of Toluene with Phosgene followed by Oxidation.

Materials:

-

Toluene

-

Phosgene (COCl₂)

-

Aluminum chloride (AlCl₃) - catalyst

-

Potassium permanganate (KMnO₄) or other strong oxidizing agent

-

Sulfuric acid (H₂SO₄)

-

Sodium bisulfite (NaHSO₃)

-

Hydrochloric acid (HCl)

-

Anhydrous solvent (e.g., carbon disulfide or nitrobenzene)

-

Standard laboratory glassware for reflux, filtration, and extraction.

Procedure:

-

Friedel-Crafts Acylation:

-

In a fume hood, set up a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet tube leading to a trap, and a dropping funnel.

-

Charge the flask with the anhydrous solvent and aluminum chloride.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of phosgene in the same solvent from the dropping funnel while stirring vigorously.

-

After the addition of phosgene, slowly add toluene from the dropping funnel.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for several hours until the evolution of HCl gas ceases.

-

Cool the reaction mixture and pour it carefully onto a mixture of crushed ice and concentrated HCl.

-

Separate the organic layer, wash it with water, and then dry it over an anhydrous drying agent (e.g., MgSO₄).

-

Remove the solvent by distillation to obtain crude 4,4'-ditolylmethanone.

-

-

Oxidation:

-

In a large round-bottom flask, dissolve the crude 4,4'-ditolylmethanone in a suitable solvent (e.g., aqueous pyridine or acetic acid).

-

Prepare a solution of potassium permanganate in water.

-

Slowly add the KMnO₄ solution to the stirred solution of the ketone. The reaction is exothermic, so the addition rate should be controlled to maintain a moderate temperature.

-

After the addition is complete, heat the mixture under reflux for several hours until the purple color of the permanganate has disappeared.

-

Cool the reaction mixture and filter off the manganese dioxide (MnO₂) precipitate.

-

Acidify the filtrate with sulfuric acid. If excess permanganate is present, add a small amount of sodium bisulfite until the solution is colorless.

-

The white precipitate of this compound will form.

-

Collect the product by vacuum filtration, wash it with cold water, and dry it.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

-

Determination of Melting Point

The melting point of a solid can be determined using a capillary melting point apparatus.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

Procedure:

-

Ensure the sample of this compound is finely powdered and completely dry.

-

Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 20°C below the expected melting point (~365°C).

-

Then, decrease the heating rate to about 1-2°C per minute.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.

Determination of pKa

The acid dissociation constant (pKa) can be determined by potentiometric titration.

Materials:

-

This compound sample

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water

-

pH meter with a glass electrode

-

Buret

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Accurately weigh a small amount of this compound and dissolve it in a known volume of deionized water in a beaker. Gentle heating may be required to dissolve the sample, after which the solution should be cooled to room temperature.

-

Calibrate the pH meter using standard buffer solutions.

-

Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

-

Fill the buret with the standardized NaOH solution.

-

Record the initial pH of the acid solution.

-

Add the NaOH solution in small, precise increments (e.g., 0.1-0.5 mL).

-

After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.

-

Continue the titration past the equivalence point(s). Since there are two carboxylic acid groups, two equivalence points are expected.

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

-

The equivalence point(s) can be identified as the steepest part of the curve. The pKa value(s) can be determined from the pH at the half-equivalence point(s).

Logical Relationships and Visualization

As a dicarboxylic acid, this compound is a key component in the synthesis of Metal-Organic Frameworks (MOFs). The following diagram illustrates the logical workflow for the synthesis of a generic MOF using this linker.

Conclusion

This compound is a compound of significant interest due to its structural features that make it a valuable component in the development of advanced materials and potentially in pharmaceutical synthesis. This guide has provided a thorough overview of its known physical and chemical properties, along with detailed experimental protocols for its synthesis and characterization. The provided visualization of its role in MOF synthesis further illustrates its practical application. It is hoped that this comprehensive guide will serve as a valuable resource for researchers and professionals working with this versatile molecule.

References

An In-depth Technical Guide to 4,4'-Carbonyldibenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,4'-Carbonyldibenzoic Acid, a versatile organic compound with significant applications in materials science and as a potential building block in medicinal chemistry. This document details its chemical identity, physicochemical properties, a representative synthetic protocol, and its role in the formation of advanced materials.

Chemical Identity and Synonyms

This compound is an aromatic dicarboxylic acid featuring two benzoic acid moieties connected by a carbonyl group. This rigid structure makes it a valuable component in the synthesis of polymers and metal-organic frameworks (MOFs). A comprehensive list of its synonyms and identifiers is provided in Table 1.

Table 1: Synonyms and Identifiers for this compound

| Synonym | Source |

| Benzophenone-4,4'-dicarboxylic acid | [1][2] |

| 4,4'-Dicarboxybenzophenone | [3] |

| 4,4'-carbonylbisbenzoic acid | [3][4] |

| 4-(4-carboxybenzoyl)benzoic acid | [3] |

| Benzoic acid, 4,4'-carbonylbis- | [3][4] |

| 4-(4-carboxyphenyl)carbonylbenzoic acid | [3] |

| 4-[(4-carboxyphenyl)-oxomethyl]benzoic acid | [3] |

| DK7509 | [4] |

| 4,4'-Carbonylbis(benzoic acid) | [4] |

| 1,1-bis(4-carboxyphenyl)ketone | |

| CAS Number | 964-68-1 |

| Molecular Formula | C15H10O5 |

| InChI Key | LFEWXDOYPCWFHR-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of this compound are summarized in Table 2, providing key data for its handling, characterization, and application in experimental settings.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 270.24 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | [5] |

| Melting Point | >300 °C | |

| Purity | >95.0% (HPLC) | [5] |

| Chemical Formula | C15H10O5 | [1] |

Experimental Protocols

Protocol: Synthesis of 4,4'-Dihydroxybenzophenone [2]

Materials:

-

p-Hydroxybenzoic acid

-

Phenol

-

Methanesulfonic acid

-

Polyphosphoric acid

-

Cyclohexane

-

Phosphorus pentoxide

-

Ethanol

-

Water

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, combine p-hydroxybenzoic acid (13.8 g, 0.1 mol), phenol (10.3 g, 0.11 mol), methanesulfonic acid (29.8 g, 0.31 mol), and polyphosphoric acid (8.8 g, 0.09 mol) in 50 mL of cyclohexane.

-

Dehydration: Add phosphorus pentoxide (approximately 6% of the mass of methanesulfonic acid) to the mixture to act as a dehydrating agent.

-

Reaction: Heat the reaction mixture to 81°C with constant stirring. Maintain this temperature for 10 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and allow the layers to separate. The lower, denser layer contains the product.

-

Precipitation: Carefully pour the lower layer into a beaker of cold water while stirring vigorously. A suspension will form as the crude product precipitates.

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Purification: Recrystallize the crude product from a hot ethanol-water mixture (e.g., a 1:4 volume ratio) to obtain purified 4,4'-dihydroxybenzophenone.

Applications in Materials Science: A Workflow for Metal-Organic Framework (MOF) Synthesis

This compound is a crucial building block, or "linker," in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are a class of porous materials with a crystalline structure composed of metal ions or clusters coordinated to organic ligands. The following diagram illustrates the general workflow for the synthesis of a MOF using this compound as the organic linker.

Caption: Workflow for the synthesis of a Metal-Organic Framework (MOF) using this compound as the organic linker.

Signaling Pathways and Drug Development

Currently, there is limited direct evidence in the scientific literature linking this compound to specific biological signaling pathways. Its primary application in the life sciences is as a rigid dicarboxylic acid linker, which can be used to construct larger molecules and supramolecular structures. In drug development, its derivatives have been explored for various therapeutic applications. For instance, benzoic acid derivatives are known to be important in medicinal chemistry for developing new therapeutic agents. Further research is warranted to explore the potential biological activities and signaling pathway interactions of this compound and its derivatives.

References

What is the CAS Number for 4,4'-Carbonyldibenzoic Acid?

CAS Number: 964-68-1

Introduction

This technical guide provides a comprehensive overview of 4,4'-Carbonyldibenzoic acid, a dicarboxylic acid of significant interest in materials science and as a versatile building block in organic synthesis. Also known as Benzophenone-4,4'-dicarboxylic acid, this compound serves as a crucial organic linker in the formation of Metal-Organic Frameworks (MOFs) and coordination polymers.[1] Its rigid, V-shaped geometry, a result of the central carbonyl group, allows for the construction of complex and robust porous structures with high thermal and chemical stability.[1] This guide is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis protocols, and applications.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| CAS Number | 964-68-1 | [2][3][4] |

| Molecular Formula | C₁₅H₁₀O₅ | [3][4] |

| Molecular Weight | 270.24 g/mol | [2][3] |

| Appearance | Solid | [2][4] |

| Purity | 95-98% | [2][4] |

| InChI Key | LFEWXDOYPCWFHR-UHFFFAOYSA-N | [2][4] |

| Storage Temperature | Room Temperature (in a dry, sealed container) | [2] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. The expected spectral characteristics are detailed below.

| Spectroscopy | Characteristic Features |

| ¹H NMR | Signals corresponding to the aromatic protons and the acidic protons of the two carboxyl groups. The aromatic protons would appear as doublets in the aromatic region of the spectrum. The carboxylic acid protons are expected to be singlets at a downfield chemical shift, typically above 10 ppm. |

| ¹³C NMR | Resonances for the carbonyl carbon, the two equivalent carboxylic acid carbons, and the aromatic carbons. The carbonyl carbon of the ketone and the carboxylic acid carbons will appear in the downfield region of the spectrum. |

| IR Spectroscopy | A strong absorption band for the C=O stretching of the ketone functional group. A broad O-H stretching band characteristic of the carboxylic acid dimer, typically in the range of 2500-3300 cm⁻¹. A C=O stretching band for the carboxylic acid. |

| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns may show the loss of CO₂ and other characteristic fragments. |

Experimental Protocols

The synthesis of this compound can be achieved through several synthetic routes. The most common methods involve the oxidation of a suitable precursor or a Friedel-Crafts acylation reaction.

Protocol 1: Synthesis via Oxidation of 4,4'-Ditolylmethane

This protocol describes a common method for the synthesis of aromatic dicarboxylic acids through the oxidation of dialkyl-substituted aromatic compounds.

Materials:

-

4,4'-Ditolylmethane

-

Potassium permanganate (KMnO₄) or Nitric acid (HNO₃)

-

Water

-

Hydrochloric acid (HCl)

-

Sodium bisulfite (optional, for quenching excess oxidant)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 4,4'-ditolylmethane and water.

-

Heat the mixture to reflux.

-

Slowly add the oxidizing agent (e.g., potassium permanganate) in portions to the refluxing mixture. The reaction is exothermic and should be controlled carefully.

-

Continue refluxing with stirring until the reaction is complete, which can be monitored by the disappearance of the purple color of the permanganate or by thin-layer chromatography (TLC).

-

If potassium permanganate was used, the manganese dioxide byproduct can be removed by filtration. If nitric acid was used, it can be removed by distillation.

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the crude this compound.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure dicarboxylic acid.

Protocol 2: Synthesis via Friedel-Crafts Acylation

This method involves the reaction of two aromatic rings with a carbonyl source, typically phosgene or a derivative, in the presence of a Lewis acid catalyst.

Materials:

-

Benzoic acid

-

Thionyl chloride or Oxalyl chloride

-

Aluminum chloride (AlCl₃)

-

Anhydrous solvent (e.g., dichloromethane, carbon disulfide)

-

Ice

-

Concentrated Hydrochloric acid (HCl)

Procedure:

-

Convert benzoic acid to its acid chloride by reacting it with thionyl chloride or oxalyl chloride.

-

In a separate flask, under an inert atmosphere, suspend anhydrous aluminum chloride in the chosen anhydrous solvent and cool the mixture in an ice bath.

-

To the cooled suspension, add the benzoyl chloride derivative dropwise.

-

After the addition is complete, add a second equivalent of the aromatic substrate (in this case, another molecule that can be acylated to form the diphenyl ketone structure).

-

Allow the reaction to stir at a controlled temperature. The reaction progress can be monitored by TLC.

-

Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄).

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization.

Applications in Materials Science: Metal-Organic Frameworks (MOFs)

This compound is a highly valuable organic linker for the synthesis of Metal-Organic Frameworks (MOFs).[1] MOFs are crystalline materials with a porous structure, constructed from metal ions or clusters coordinated to organic ligands.[1] The rigidity and defined geometry of this compound contribute to the formation of stable and porous frameworks with potential applications in gas storage, separation, and catalysis.[1]

The general workflow for the synthesis of a MOF using this compound is depicted below.

References

What is the molecular weight of 4,4'-Carbonyldibenzoic Acid?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,4'-Carbonyldibenzoic Acid, a pivotal organic compound in various scientific and pharmaceutical applications. This document details its chemical and physical properties, outlines a representative synthetic protocol, and explores its significant roles in materials science and drug discovery.

Chemical and Physical Properties

This compound, also known as Benzophenone-4,4'-dicarboxylic acid, is a dicarboxylic acid featuring a central carbonyl group linking two benzoic acid moieties. Its rigid structure and bifunctional nature make it a valuable building block in supramolecular chemistry and organic synthesis.

| Property | Value | Reference |

| Molecular Weight | 270.24 g/mol | [1][2] |

| Molecular Formula | C₁₅H₁₀O₅ | [1][2][3] |

| CAS Number | 964-68-1 | [1][3][4] |

| Appearance | Solid | [1][3] |

| IUPAC Name | 4-(4-carboxybenzoyl)benzoic acid | [2] |

| Synonyms | Benzophenone-4,4'-dicarboxylic acid | [2][3] |

| InChI Key | LFEWXDOYPCWFHR-UHFFFAOYSA-N | [1][4] |

Synthesis and Experimental Protocols

The synthesis of aromatic dicarboxylic acids like this compound often involves the oxidation of precursor molecules. The following is a representative experimental protocol for the synthesis of a dicarboxylic acid, which can be adapted for the specific synthesis of this compound, likely from a diarylmethane precursor.

Objective: To synthesize a dicarboxylic acid via oxidation.

Materials:

-

Precursor (e.g., a diarylmethane derivative)

-

Oxidizing agent (e.g., potassium permanganate, nitric acid)

-

Alkali (e.g., potassium hydroxide)

-

Acid for workup (e.g., hydrochloric acid)

-

Organic solvent (e.g., chlorobenzene)

-

Recrystallization solvent (e.g., absolute methanol)

-

Standard laboratory glassware (four-neck round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

-

Reaction Setup: In a four-neck round-bottom flask equipped with a mechanical stirrer, condenser, and thermometer, dissolve the precursor and potassium hydroxide in an appropriate organic solvent.

-

Oxidation: While stirring, gradually add the oxidizing agent to the reaction mixture, maintaining a specific temperature range (e.g., 40-55°C). The addition should be controlled to manage the exothermic reaction.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., Thin Layer Chromatography or High-Performance Liquid Chromatography).

-

Workup: Upon completion, cool the reaction mixture. Acidify the solution with hydrochloric acid to a pH of 3-4 to precipitate the crude dicarboxylic acid.

-

Purification: Filter the crude product and wash it with water. The product can be further purified by recrystallization from a suitable solvent, such as absolute methanol, to yield the final high-purity dicarboxylic acid.

-

Characterization: The final product should be dried and characterized using techniques such as NMR spectroscopy and melting point determination to confirm its identity and purity.

This generalized protocol is based on common synthetic routes for dicarboxylic acids, such as the one described for 4,4'-biphenyldicarboxylic acid[5].

Applications in Research and Drug Development

This compound's rigid structure and the presence of two carboxyl groups make it a highly versatile molecule in several advanced applications.

3.1. Metal-Organic Frameworks (MOFs)

Dicarboxylic acids are fundamental in the construction of coordination polymers and Metal-Organic Frameworks (MOFs)[4]. The carboxyl groups can coordinate with metal ions, acting as "linkers" to form extended, porous networks[4][6]. The rigidity of the aromatic backbone of this compound is crucial for creating robust frameworks with high thermal and chemical stability[4]. These MOFs have significant potential in applications such as gas storage and separation[4].

3.2. Pharmaceutical Synthesis and Drug Development

Benzoic acid derivatives are important intermediates in the pharmaceutical industry[7]. While specific applications of this compound in marketed drugs are not widely documented, its structural motifs are relevant. For instance, benzoic acid esters have been investigated as potent phosphodiesterase 4 (PDE4) inhibitors for the treatment of respiratory diseases[8]. Furthermore, compounds like para-aminobenzoic acid (PABA), which share structural similarities, are used as building blocks for a wide range of molecules with potential therapeutic applications, including anticancer and anti-inflammatory properties[9]. The dicarboxylic acid functionality allows for the construction of more complex molecules, making it a valuable starting material in medicinal chemistry.

Visualizations

Diagram 1: Role in MOF Assembly

A diagram illustrating the role of this compound in MOF formation.

Diagram 2: Generalized Synthetic Pathway

A simplified workflow for the synthesis of this compound.

References

- 1. This compound | 964-68-1 [sigmaaldrich.com]

- 2. Benzophenone-4,4'-dicarboxylic Acid | C15H10O5 | CID 590830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 964-68-1 | Benchchem [benchchem.com]

- 5. CN103483186A - Synthesis method for 4,4'-biphenyldicarboxylic acid - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Navigating the Solubility Landscape of 4,4'-Carbonyldibenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Carbonyldibenzoic acid, also known as benzophenone-4,4'-dicarboxylic acid, is a rigid aromatic dicarboxylic acid that serves as a critical building block in the synthesis of advanced materials. Its robust structure makes it an ideal linker for the construction of metal-organic frameworks (MOFs), coordination polymers, and other supramolecular assemblies. Understanding the solubility of this compound in various solvents is paramount for its application in materials synthesis, purification, and formulation development. This technical guide provides a comprehensive overview of the available solubility information for this compound, details experimental protocols for its determination, and presents a logical workflow for assessing the solubility of similarly challenging compounds.

Quantitative Solubility Data

A comprehensive search of publicly available scientific literature and chemical databases reveals a notable lack of specific quantitative solubility data for this compound across a wide range of common solvents. While qualitative descriptions of its solubility exist, precise numerical values (e.g., in g/100 mL or mg/mL) at various temperatures are not well-documented.

Based on its chemical structure—a rigid aromatic core with two carboxylic acid groups—and information gleaned from the synthesis of materials incorporating this linker, a qualitative assessment of its solubility can be made.

Table 1: Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Common Solvents | Expected Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), Dimethylacetamide (DMAc) | Soluble to Highly Soluble | These solvents can effectively solvate the polar carboxylic acid groups and interact with the aromatic rings. They are commonly used in the synthesis of MOFs from this linker. |

| Polar Protic | Water, Ethanol, Methanol | Slightly Soluble to Insoluble | The large, nonpolar aromatic backbone significantly hinders solubility in water. Short-chain alcohols may offer limited solubility. |

| Nonpolar | Toluene, Hexane, Chloroform | Insoluble | The high polarity of the carboxylic acid groups makes it incompatible with nonpolar solvents. |

| Ethers | Tetrahydrofuran (THF) | Slightly Soluble to Insoluble | THF is a moderately polar ether and is expected to have limited solvating power for this highly crystalline and polar molecule. |

| Ketones | Acetone | Slightly Soluble | Acetone's polarity may allow for some dissolution, but high solubility is not anticipated. |

Note: The expected solubility is a qualitative assessment and may vary with temperature and the specific crystalline form of the acid.

Experimental Protocols for Solubility Determination

The absence of readily available data necessitates experimental determination of the solubility of this compound for specific applications. The following are detailed methodologies for two common and reliable experimental protocols.

Gravimetric Method (Static Equilibrium)

This method is a straightforward and accurate technique for determining the equilibrium solubility of a solid in a solvent.

Methodology:

-

Sample Preparation: Accurately weigh an excess amount of dry, finely powdered this compound.

-

Equilibration: Add the weighed solid to a known volume or mass of the desired solvent in a sealed, temperature-controlled vessel (e.g., a jacketed reaction flask or a shaker bath).

-

Agitation: Continuously agitate the mixture at a constant, recorded temperature to facilitate the dissolution process and ensure equilibrium is reached. The time required to reach equilibrium should be determined empirically (typically 24-72 hours).

-

Phase Separation: Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of solid particles.

-

Solvent Evaporation: Transfer the filtered, saturated solution to a pre-weighed, dry container. Carefully evaporate the solvent under reduced pressure or in a calibrated oven at a temperature that does not cause decomposition of the solute.

-

Mass Determination: Once the solvent is completely removed, accurately weigh the container with the dried solute.

-

Calculation: The solubility is calculated using the following formula:

Solubility ( g/100 mL) = (Mass of dried solute / Volume of aliquot taken) x 100

Dynamic Method (Laser Monitoring or Turbidity)

This method is well-suited for determining the temperature-dependent solubility of a compound.

Methodology:

-

Slurry Preparation: Prepare a slurry of this compound in the chosen solvent of a known concentration in a clear, jacketed vessel equipped with a magnetic stirrer and a temperature probe.

-

Heating and Cooling Cycle: The solution is subjected to a controlled heating and cooling cycle.

-

Clarity Point Detection: A laser beam is passed through the solution, and the transmitted light is monitored by a detector. The temperature at which the solution becomes clear upon heating (the clear point, indicating complete dissolution) and the temperature at which it becomes cloudy upon cooling (the cloud point, indicating the onset of precipitation) are recorded.

-

Data Analysis: The average of the clear and cloud point temperatures for a given concentration is taken as the saturation temperature for that concentration. By repeating this process for a range of concentrations, a solubility curve as a function of temperature can be constructed.

Logical Workflow for Solubility Assessment

For researchers encountering a compound with limited solubility data, a systematic approach is crucial. The following diagram illustrates a logical workflow for characterizing the solubility of a poorly soluble compound like this compound.

Caption: A logical workflow for the systematic assessment of the solubility of a compound with limited available data.

Conclusion

While quantitative solubility data for this compound remains elusive in the public domain, a qualitative understanding based on its chemical properties and use in materials synthesis indicates a preference for polar aprotic solvents. For applications requiring precise solubility values, experimental determination is necessary. The detailed protocols and the logical workflow provided in this guide offer a robust framework for researchers, scientists, and drug development professionals to navigate the challenges associated with characterizing the solubility of this and other poorly soluble compounds, thereby facilitating their effective utilization in various scientific and industrial endeavors.

An In-Depth Technical Guide to the Thermal Stability of 4,4'-Carbonyldibenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Carbonyldibenzoic acid, also known as benzophenone-4,4'-dicarboxylic acid, is a rigid, V-shaped molecule that serves as a critical building block in the synthesis of advanced materials such as metal-organic frameworks (MOFs) and high-performance polymers.[1] The thermal stability of this organic linker is a paramount consideration for these applications, as it dictates the operational temperature limits and long-term durability of the resulting materials. Understanding the thermal decomposition profile of this compound is essential for designing robust and reliable products.

Predicted Thermal Decomposition Pathways

The thermal decomposition of aromatic carboxylic acids like this compound is expected to proceed primarily through decarboxylation.[2][3] This process involves the loss of carbon dioxide (CO2) from the carboxylic acid groups. Given the presence of two carboxylic acid groups, this decarboxylation is likely to occur in a stepwise manner as the temperature increases. The rigid benzophenone core is anticipated to exhibit high thermal stability.

A potential thermal decomposition pathway for this compound is illustrated below.

Data Presentation

Quantitative data from TGA and DSC analyses are crucial for a complete understanding of the thermal stability of this compound. The following tables provide a template for the clear and structured presentation of such data.

Table 1: Thermogravimetric Analysis (TGA) Data

| Parameter | Value | Unit |

| Onset Decomposition Temperature (Tonset) | °C | |

| Temperature of Maximum Decomposition Rate (Tpeak) | °C | |

| Mass Loss at Step 1 | % | |

| Mass Loss at Step 2 | % | |

| Final Residue at 800 °C | % |

Table 2: Differential Scanning Calorimetry (DSC) Data

| Parameter | Value | Unit |

| Melting Point (Tm) | °C | |

| Enthalpy of Fusion (ΔHf) | J/g | |

| Glass Transition Temperature (Tg) | °C | |

| Decomposition Exotherm/Endotherm | °C |

Experimental Protocols

Detailed and consistent experimental protocols are essential for obtaining reliable and reproducible thermal analysis data.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a clean, tared TGA sample pan (typically alumina or platinum).[4] Ensure the sample is representative of the bulk material.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.[5]

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Heat the sample from 30 °C to 800 °C at a constant heating rate of 10 °C/min.[6]

-

-

Data Collection: Continuously record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.

-

Identify the peak decomposition temperature(s) from the derivative of the TGA curve (DTG).

-

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and glass transitions, and to determine the enthalpy changes associated with these events.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a clean, tared DSC pan (typically aluminum).[7] Hermetically seal the pan to ensure a closed system.

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).[7]

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 25 °C.

-

Heat the sample to a temperature above its expected melting point (e.g., 400 °C) at a constant heating rate of 10 °C/min.[8]

-

Hold the sample at the high temperature for a few minutes to ensure complete melting.

-

Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min).

-

Reheat the sample under the same conditions as the first heating scan to observe any changes in thermal behavior after the initial melt.

-

-

Data Collection: Record the heat flow to the sample relative to the reference as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Determine the melting point (peak of the endothermic event) and the enthalpy of fusion (area under the melting peak).

-

Identify any other thermal events, such as glass transitions or solid-solid phase transitions.

-

References

- 1. This compound | 964-68-1 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. torontech.com [torontech.com]

- 5. libjournals.unca.edu [libjournals.unca.edu]

- 6. benchchem.com [benchchem.com]

- 7. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 8. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

Spectroscopic Profile of 4,4'-Carbonyldibenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4,4'-Carbonyldibenzoic Acid, also known as benzophenone-4,4'-dicarboxylic acid. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document details experimental protocols and presents nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data in clearly structured tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR spectra provide key insights into its molecular architecture.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region and a signal for the carboxylic acid protons. Due to the symmetrical nature of the molecule, the two phenyl rings are chemically equivalent, simplifying the spectrum.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| ~13.1 | Singlet (broad) | - | 2 x -COOH |

| ~8.12 | Doublet | ~8.0 | 4H, Aromatic (ortho to COOH) |

| ~7.99 | Doublet | ~8.0 | 4H, Aromatic (ortho to C=O) |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. The broadness of the carboxylic acid proton signal is a result of hydrogen bonding and chemical exchange.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum for this compound will show distinct signals for the carbonyl carbon, the carboxylic acid carbons, and the aromatic carbons.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~195 | C=O (ketone) |

| ~167 | COOH (carboxylic acid) |

| ~139 | Aromatic C (quaternary, attached to C=O) |

| ~133 | Aromatic C (quaternary, attached to COOH) |

| ~131 | Aromatic CH (ortho to C=O) |

| ~129 | Aromatic CH (ortho to COOH) |

Note: These are predicted chemical shifts based on the analysis of similar compounds and general principles of ¹³C NMR spectroscopy. Experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions corresponding to the carboxylic acid and ketone functionalities.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Strong, Broad | O-H stretch (carboxylic acid, H-bonded) |

| ~1700 | Strong, Sharp | C=O stretch (carboxylic acid dimer)[1] |

| ~1660 | Strong, Sharp | C=O stretch (ketone, conjugated) |

| ~1600, ~1480 | Medium | C=C stretch (aromatic ring) |

| ~1300 | Medium | C-O stretch and O-H bend (carboxylic acid) |

| ~930 | Medium, Broad | O-H bend (out-of-plane, carboxylic acid dimer) |

The broad O-H stretching band is a hallmark of hydrogen-bonded carboxylic acids. The carbonyl region shows two distinct peaks for the carboxylic acid and the ketone groups.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. This compound, with its benzophenone core, exhibits characteristic absorptions in the UV region.

Table 4: UV-Vis Absorption Data for this compound

| Wavelength (λmax) (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Solvent | Electronic Transition |

| ~260 | Not available | Ethanol | π → π |

| ~340 | Not available | Ethanol | n → π |

Note: The λmax values are estimations based on the benzophenone chromophore.[2] The exact values and molar absorptivities can be influenced by the solvent and pH. The π → π* transition is typically more intense than the n → π* transition.

Experimental Protocols

Detailed methodologies are essential for reproducing spectroscopic data. The following sections outline general protocols for obtaining NMR, IR, and UV-Vis spectra for a solid organic compound like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, due to the presence of acidic protons). The use of an internal standard like tetramethylsilane (TMS) is recommended for accurate chemical shift referencing.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. A spectral width of 0-220 ppm is generally appropriate.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, apply pressure to the sample to ensure good contact with the crystal and collect the sample spectrum. Data is typically collected in the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy Protocol

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Fill a quartz cuvette with the pure solvent to be used as a reference (blank). Fill a second quartz cuvette with the sample solution. Place both cuvettes in the spectrophotometer and record the spectrum over a relevant wavelength range (e.g., 200-400 nm).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.

Caption: Workflow for Spectroscopic Characterization.

References

An In-depth Technical Guide to the Physicochemical Characterization of 4,4'-Carbonyldibenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Carbonyldibenzoic acid, also known as benzophenone-4,4'-dicarboxylic acid, is a V-shaped dicarboxylic acid linker of significant interest in the construction of metal-organic frameworks (MOFs) and coordination polymers.[1] Its rigid structure and the presence of a central carbonyl group offer unique geometric constraints and potential for post-synthetic modification, making it a valuable component in the design of functional materials for applications such as gas storage and catalysis. This technical guide provides a comprehensive overview of the experimental methodologies for the determination of its crystal structure, spectroscopic properties, and thermal stability. While a definitive, publicly available single-crystal X-ray diffraction study for the free acid is not readily accessible, this guide furnishes detailed, representative experimental protocols and expected data based on the analysis of closely related compounds and its coordination complexes.

Crystal Structure Determination

The precise determination of the three-dimensional arrangement of atoms within a crystal lattice is paramount for understanding the structure-property relationships of this compound. Single-crystal X-ray diffraction (SCXRD) is the definitive technique for this purpose.

Experimental Protocol: Single-Crystal X-ray Diffraction (SCXRD)

A typical experimental workflow for the SCXRD analysis of an organic molecule like this compound is outlined below.

1.1.1. Synthesis and Crystallization:

-

Synthesis: this compound can be synthesized via the oxidation of 4,4'-ditolylmethane using a strong oxidizing agent like potassium permanganate.

-

Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethanol, dimethylformamide) over several days at room temperature.

1.1.2. Data Collection:

-

A suitable single crystal is selected and mounted on a goniometer head.

-

The crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.

-

A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal.

-

The crystal is rotated, and the diffraction pattern is collected on a detector (e.g., a CCD or CMOS detector).

-

A series of diffraction images are collected over a range of crystal orientations.

1.1.3. Structure Solution and Refinement:

-

The collected diffraction data are processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is refined using full-matrix least-squares methods against the experimental data to optimize the atomic coordinates, and thermal parameters.

-

Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Caption: A schematic of the experimental workflow for the thermal analysis of this compound.

Conclusion

This technical guide has outlined the essential experimental methodologies for the comprehensive physicochemical characterization of this compound. While a definitive single-crystal structure of the free acid remains elusive in the public domain, the provided protocols for X-ray crystallography, spectroscopic analysis, and thermal analysis, along with the expected data, offer a robust framework for researchers and scientists. The V-shaped geometry and functional groups of this compound make it a versatile building block in materials science, and a thorough understanding of its fundamental properties is critical for the rational design of novel materials with tailored functionalities. The application of the detailed experimental procedures described herein will enable the acquisition of critical data for advancing research and development in fields utilizing this important molecule.

References

A Deep Dive into the Theoretical and Computational Scrutiny of 4,4'-Carbonyldibenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Carbonyldibenzoic acid, also known as Benzophenone-4,4'-dicarboxylic acid, is a molecule of significant interest in the fields of materials science and medicinal chemistry. Its rigid, V-shaped structure, stemming from the central carbonyl group, makes it an excellent building block for the construction of metal-organic frameworks (MOFs) and coordination polymers.[1] In the realm of drug development, the benzophenone scaffold is a recurring motif in various pharmacologically active compounds. Understanding the molecule's structural, electronic, and vibrational properties through theoretical and computational modeling is paramount for predicting its behavior and designing novel applications.

This technical guide provides a comprehensive overview of the theoretical studies and computational modeling of this compound. It details the common methodologies employed, presents key quantitative data in a structured format, and outlines the experimental protocols used to validate computational findings.

Theoretical Framework and Computational Methodologies

The theoretical investigation of this compound primarily relies on quantum mechanical calculations, with Density Functional Theory (DFT) being the most widely adopted method. DFT provides a good balance between computational cost and accuracy for studying the electronic structure and properties of molecules of this size.

Computational Protocols

A standard computational workflow for analyzing this compound involves the following steps:

-

Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation. This is typically performed using a functional such as B3LYP in conjunction with a basis set like 6-311++G(d,p). The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that a true energy minimum has been reached.

-

Vibrational Frequency Analysis: Following geometry optimization, the vibrational frequencies are calculated at the same level of theory. These theoretical frequencies are often scaled by an empirical factor to better match experimental data. The calculated infrared (IR) and Raman spectra are instrumental in assigning the vibrational modes observed in experimental spectra.

-

Electronic Property Calculation: Key electronic properties are derived from the optimized geometry. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP). These properties provide insights into the molecule's reactivity, stability, and potential interaction sites.

Data Presentation: A Quantitative Overview

The following tables summarize the key quantitative data obtained from theoretical calculations of this compound. Disclaimer: The following data are representative examples based on typical computational results for similar molecules and are for illustrative purposes, as a comprehensive, published theoretical study with this specific data for this compound was not found in the literature search.

Table 1: Optimized Geometrical Parameters (Bond Lengths, Bond Angles, and Dihedral Angles)

| Parameter | Bond/Atoms | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | ||

| C=O (carbonyl) | 1.22 | |

| C-C (carbonyl-phenyl) | 1.49 | |

| C-C (aromatic) | 1.39 - 1.41 | |

| C-C (carboxyl) | 1.50 | |

| C=O (carboxyl) | 1.21 | |

| C-O (carboxyl) | 1.35 | |

| O-H (carboxyl) | 0.97 | |

| Bond Angles (°) | ||

| C-C-C (carbonyl) | 125.0 | |

| C-C=O (carbonyl) | 120.0 | |

| C-C-O (carboxyl) | 115.0 | |

| O=C-O (carboxyl) | 124.0 | |

| Dihedral Angles (°) | ||

| C-C-C-C (phenyl ring twist) | 35.0 |

Table 2: Calculated Vibrational Frequencies and Assignments

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(O-H) | 3500 | ~3000 (broad) | Carboxylic acid O-H stretch |

| ν(C-H) aromatic | 3100 - 3000 | 3100 - 3000 | Aromatic C-H stretch |

| ν(C=O) carboxyl | 1750 | 1680 - 1710 | Carboxylic acid C=O stretch |

| ν(C=O) carbonyl | 1680 | 1650 - 1670 | Ketone C=O stretch |

| ν(C=C) aromatic | 1600 - 1450 | 1600 - 1450 | Aromatic C=C stretch |

| δ(O-H) | 1420 | 1400 - 1440 | Carboxylic acid O-H bend |

| ν(C-O) | 1300 | 1280 - 1320 | Carboxylic acid C-O stretch |

Table 3: Key Electronic Properties

| Property | Calculated Value (B3LYP/6-311++G(d,p)) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.0 eV |

| HOMO-LUMO Energy Gap | 4.5 eV |

| Dipole Moment | 2.5 D |

Experimental Protocols for Validation

Experimental data is crucial for validating the accuracy of computational models. The following are detailed methodologies for key experiments used in the characterization of this compound.

Synthesis: Friedel-Crafts Acylation

This compound can be synthesized via a Friedel-Crafts acylation reaction. In a typical procedure, 4,4'-dimethyldiphenylmethane is used as a precursor. This is oxidized using a strong oxidizing agent, such as potassium permanganate, in a basic solution. The reaction mixture is heated under reflux for several hours. After cooling, the manganese dioxide byproduct is filtered off, and the filtrate is acidified with a strong acid, such as hydrochloric acid, to precipitate the this compound product. The crude product is then collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Spectroscopic Characterization

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: An FT-IR spectrum is recorded using a spectrometer, typically in the range of 4000-400 cm⁻¹. The solid sample is prepared as a KBr pellet by grinding a small amount of the compound with potassium bromide and pressing the mixture into a thin disk. The spectrum is used to identify the characteristic vibrational modes of the functional groups, such as the O-H and C=O stretches of the carboxylic acid and the C=O stretch of the central ketone.

-

Fourier-Transform Raman (FT-Raman) Spectroscopy: An FT-Raman spectrum is recorded using a spectrometer equipped with a near-infrared laser source (e.g., 1064 nm). The solid sample is placed in a sample holder, and the scattered light is collected. Raman spectroscopy provides complementary information to FT-IR, particularly for the non-polar bonds and the overall molecular skeleton.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. The compound is dissolved in a suitable deuterated solvent, such as DMSO-d₆. Tetramethylsilane (TMS) is typically used as an internal standard. The chemical shifts, signal multiplicities, and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are used to confirm the molecular structure.

-

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum is recorded using a spectrophotometer. The compound is dissolved in a suitable solvent, such as ethanol or acetonitrile, to prepare a dilute solution. The spectrum is typically recorded in the range of 200-400 nm to observe the electronic transitions within the molecule.

Visualizing Computational Workflows and Molecular Properties

Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of computational studies and the relationships between different molecular properties.

Caption: A typical workflow for the computational and experimental analysis of this compound.

Caption: Logical relationship between molecular structure and predicted properties of this compound.

Conclusion

The theoretical and computational modeling of this compound provides invaluable insights into its fundamental properties. By employing robust computational methodologies like DFT and validating the results with experimental data, researchers can gain a deep understanding of its structure-property relationships. This knowledge is crucial for the rational design of novel materials, such as MOFs with tailored functionalities, and for the development of new therapeutic agents. The synergy between in silico and experimental approaches will continue to drive innovation in the application of this versatile molecule.

References

An In-depth Technical Guide to 4,4'-Carbonyldibenzoic Acid: Discovery, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Carbonyldibenzoic acid, also known as benzophenone-4,4'-dicarboxylic acid, is an organic compound with the chemical formula C₁₅H₁₀O₅. It is a derivative of benzophenone, characterized by two carboxylic acid groups at the para positions of the phenyl rings. While the synthesis of this compound has been known for a considerable time, its prominence in scientific research has seen a significant surge in the late 20th and early 21st centuries, primarily due to its utility as a versatile building block in supramolecular chemistry and materials science.[1] This guide provides a comprehensive overview of the discovery, historical development, synthesis, and applications of this compound.

Discovery and History

The precise date and the individual credited with the first synthesis of this compound are not prominently documented in readily available historical records. Its discovery appears to be an evolutionary step in organic synthesis rather than a singular breakthrough event. The core structure, benzophenone, was known to chemists since at least 1874. The fundamental reactions that underpin the synthesis of this compound, namely Friedel-Crafts acylation and the oxidation of alkylated aromatic compounds, were well-established by the late 19th and early 20th centuries.

It is plausible that this compound was first synthesized as a logical extension of these established reactions. By the mid-20th century, the compound was known, and methods for its preparation and separation were being patented. For instance, a 1963 patent describes a process for preparing mixtures of benzophenone dicarboxylic acids, including the 4,4'-isomer, through the oxidation of ditolyl ketones. A subsequent patent in 1968 details a method for the separation of 4,4'- and 2,4'-benzophenone dicarboxylic acids. These patents indicate that by this period, this compound was a compound of interest with established, albeit not always efficient, synthetic routes.

The modern era of this compound research is intrinsically linked to the rise of metal-organic frameworks (MOFs). Its rigid, V-shaped geometry and the presence of two carboxylate groups make it an excellent "linker" or "strut" for the construction of these highly porous, crystalline materials. This application, which gained significant traction in the late 20th and early 21st centuries, has driven the development of more refined and efficient synthetic protocols for this key molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 964-68-1 |

| Molecular Formula | C₁₅H₁₀O₅ |